

Application Note: Strategic Func

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Compound of Interest

Compound Name: *trans*-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Cat. No.: B8186549

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Principles

Cyclohexanol is a fundamental secondary alcohol utilized extensively as a precursor in polymer chemistry (e.g., nylons, plasticizers) and as a critical effects, as the three-dimensional chair conformation of the cyclohexane ring dictates the thermodynamic stability and reaction kinetics of the molecule.

Stereoelectronic Causality: Axial vs. Equatorial Dynamics

In substituted cyclohexanes, the hydroxyl group rapidly interconverts between axial and equatorial positions via a chair flip, which has an activation energy for cyclohexanol at 298 K, the equatorial-to-axial ratio is roughly 95:5, corresponding to an A -value (conformational free energy) of 0.87 kcal/mol[2].

This conformational equilibrium directly governs the causality of functionalization kinetics:

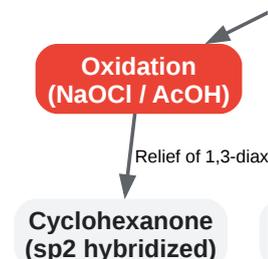
- Oxidation (sp^3 to sp^2 rehybridization): Axial hydroxyl groups oxidize significantly faster than their equatorial counterparts. The rate-determining step
- Substitution and Esterification: Equatorial hydroxyl groups undergo nucleophilic substitution and esterification faster. The approach of the electrophile

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Stereoelectronic influence on cyclohexanol reaction kinetics.

Functionalization Pathways and Quantitative Data

The hydroxyl group of the cyclohexyl ring can be strategically derivatized into various functional groups depending on the synthetic target. The primary

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Primary functionalization pathways of the cyclohexyl hydroxyl group.

Quantitative Reaction Profiles

The following table summarizes the optimized reaction conditions, expected yields, and stereochemical outcomes for the primary derivatization workf

Transformation	Reagents & Conditions	Typical Yield
Oxidation	NaOCl (1.5 eq), AcOH (1.2 eq), Et ₂ O, 0 °C	>90%
Tosylation	p-TsOH (1.0 eq), CoCl ₂ ·6H ₂ O (5 mol%), DCE, Reflux	87–95%
Esterification	Ac ₂ O (1.5 eq), DMAP (0.1 eq), Pyridine, RT	>95%

Detailed Experimental Protocols

Protocol A: Chemoselective Tosylation via Cobalt(II) Catalysis

Causality & Design: Traditional tosylation utilizes moisture-sensitive p-toluenesulfonyl chloride (TsCl) in pyridine, which can be harsh and difficult to p aliphatic alcohols like cyclohexanol, achieving up to 95% yield within 3.5 hours, and generates only water as a byproduct[3].

Step-by-Step Methodology:

- Preparation: In an oven-dried round-bottom flask, dissolve cyclohexanol (1.0 equiv, 3.0 mmol) and p-toluenesulfonic acid monohydrate (1.0 equiv, 3.0 mmol) in DCE (10 mL).
- Catalyst Addition: Add CoCl₂·6H₂O (5 mol%) directly to the reaction mixture[3]. No inert atmosphere is strictly required due to the moisture toleranc
- Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3.5 hours[3]. Monitor the reaction progress via Thin Layer Chromatograp
- Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize unreacted p-TsOH, followed
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield analytically pure cyclohexyl tosylate

Protocol B: Controlled Oxidation to Cyclohexanone

Causality & Design: While chromic acid (Jones reagent) is classically used for this transformation[1], sodium hypochlorite (NaOCl) in the presence of °C) is maintained to prevent the over-oxidation of cyclohexanone into adipic acid[1].

Step-by-Step Methodology:

- Preparation: Dissolve cyclohexanol (1.0 mmol) in diethyl ether (10 mL) in an Erlenmeyer flask[4].
- Cooling: Submerge the flask in an ice-water bath to maintain an internal temperature of 0 °C[4].
- Oxidant Addition: Slowly add aqueous NaOCl solution (1.5 equiv) to the vigorously stirred solution[4].
- Activation: Add glacial acetic acid (1.2 equiv) dropwise to the biphasic mixture[4].
- Reaction: Stir the mixture vigorously at 0 °C for 1–2 hours[4]. Rapid stirring is essential to ensure efficient mass transfer between the aqueous and
- Workup: Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ (to neutralize i
- Isolation: Dry over MgSO₄, filter, and evaporate the solvent in vacuo to isolate cyclohexanone.

Self-Validating Systems: Analytical Characterization

To ensure the trustworthiness and success of the protocols, the following self-validating analytical checks must be employed:

- TLC Monitoring (Reaction Progress):

- Cyclohexanol is highly polar and will have a low R_f value.
- Upon oxidation, the resulting cyclohexanone is less polar (higher R_f) and can be specifically visualized using a 2,4-Dinitrophenylhydrazine (2,4-DNPH).
- Tosylation yields a highly UV-active, non-polar spot (highest R_f).
- ¹H NMR Spectroscopy (Structural Confirmation): The success of the functionalization is definitively proven by tracking the carbinol proton (CH-OH)
 - Validation of Oxidation: The signal at 3.5 ppm completely disappears. The adjacent methylene protons shift downfield (~2.3 ppm) due to the anisotropic deshielding.
 - Validation of Tosylation: The carbinol proton shifts significantly downfield to ~4.5 ppm due to the strong electron-withdrawing nature of the tosylate group.

References[1] Title: Cyclohexanol - Wikipedia | Source: wikipedia.org | URL:<https://redirect/AUZIYQHb95e2k3afCawZjJtaDljh4oQxwa1Dp99ik0l5Owc2whrl--Ym9z6eBB>
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